molecular formula C14H12O2 B1370227 3-Methyl-4-phenoxybenzaldehyde CAS No. 191284-77-2

3-Methyl-4-phenoxybenzaldehyde

Cat. No.: B1370227
CAS No.: 191284-77-2
M. Wt: 212.24 g/mol
InChI Key: KDBKPCXRRZVODH-UHFFFAOYSA-N
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Description

3-Methyl-4-phenoxybenzaldehyde is an organic compound with the molecular formula C14H12O2. It is characterized by a benzaldehyde core substituted with a methyl group at the third position and a phenoxy group at the fourth position. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-phenoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with phenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: 3-Methyl-4-phenoxybenzoic acid.

    Reduction: 3-Methyl-4-phenoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-4-phenoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzaldehyde: Lacks the phenoxy group, resulting in different reactivity and applications.

    4-Phenoxybenzaldehyde: Lacks the methyl group, which can influence its chemical behavior.

    3-Phenoxybenzaldehyde: Similar structure but without the methyl group, affecting its properties.

Uniqueness

3-Methyl-4-phenoxybenzaldehyde is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

3-methyl-4-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBKPCXRRZVODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191284-77-2
Record name 3-methyl-4-phenoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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